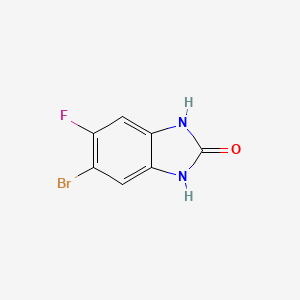

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a bicyclic heterocyclic compound featuring a benzodiazolone core substituted with bromine and fluorine at positions 5 and 6, respectively. Its molecular formula is C₇H₄BrFN₂O, with a molecular weight of 231.02 g/mol. The compound’s structure combines electron-withdrawing halogen substituents with a fused diazolone ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-6-fluoro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMPDOHZIMAEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-bromo-6-fluorobenzamide with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Research: It is used as a tool compound in biological studies to understand the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

6-Bromo-5-chloro-1,3-benzoxazol-2(3H)-one

- Core Structure : Benzoxazolone (oxygen and nitrogen in the heterocycle).

- Substituents : Bromine (position 6), chlorine (position 5).

- Molecular Weight : 248.46 g/mol .

- Chlorine vs. fluorine: Chlorine’s larger atomic size and lower electronegativity may increase steric hindrance and decrease electronic effects compared to fluorine in the target compound.

6-Chloro-7-methyl-1,4,2-benzodithiazine Derivative

- Core Structure : Benzodithiazine (sulfur and nitrogen in the heterocycle).

- Substituents: Bromine (via a hydrazino-linked benzylidene group), chlorine, methyl.

- Spectral Data : IR peaks at 1610 cm⁻¹ (C=N) and 1160 cm⁻¹ (SO₂) .

- Key Differences: Sulfur atoms introduce distinct electronic properties (e.g., polarizability) and redox activity.

Halogen-Substituted Analogues

5-Bromo-6-fluoro-3-methyl-2H-indazole

- Core Structure : Indazole (two fused benzene rings with adjacent nitrogen atoms).

- Substituents : Bromine (position 5), fluorine (position 6), methyl (position 3).

- Safety Data : Requires precautions for inhalation exposure .

- Key Differences :

- Indazole’s aromaticity and planar structure contrast with the partially saturated diazolone ring in the target compound.

- Methyl substitution may improve lipophilicity but reduce solubility.

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

- Core Structure : Benzoimidazole (two nitrogen atoms in a fused ring).

- Substituents : Bromine (position 6), fluorine (position 4), isopropyl, methyl.

- Key Differences: Benzoimidazole’s dual nitrogen positions (1 and 3) enable diverse hydrogen-bonding interactions.

Biological Activity

5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS Number: 1388063-36-2) is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies related to this compound.

The molecular formula of 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is C7H4BrFN2O, with a molecular weight of 231.02 g/mol. It exhibits a standard purity of 95% and is often characterized using techniques such as NMR and HPLC for quality assurance .

Antimicrobial Activity

Research indicates that compounds within the benzodiazole family, including 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one, exhibit significant antimicrobial properties. A recent study highlighted that derivatives of benzimidazole (a related structure) showed broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 2 μg/ml |

| Compound B | E. coli | 4 μg/ml |

| Compound C | B. subtilis | 3 μg/ml |

Anticancer Properties

The benzodiazole derivatives have also been explored for their anticancer properties. A study reported that certain derivatives could inhibit the protein-protein interaction between BCL6 and its co-repressors, which is crucial in cancer cell proliferation . The mechanism involves disrupting oncogenic signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of benzodiazole compounds indicates that substitutions at specific positions significantly influence biological activity. For instance, halogen substitutions (like bromine and fluorine) are known to enhance lipophilicity and bioavailability, which are critical for improved pharmacological action .

Table 2: Structure-Activity Relationship Insights

| Substitution Position | Type of Substitution | Effect on Activity |

|---|---|---|

| 5 | Bromine | Increased potency |

| 6 | Fluorine | Enhanced solubility |

Case Studies

Several case studies have documented the biological activity of compounds related to 5-Bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one:

- Study on Antibacterial Activity : A series of benzimidazole derivatives were tested against S. aureus and E. coli, showing promising results with MIC values comparable to standard antibiotics like ciprofloxacin .

- In Vivo Studies : Research demonstrated that certain derivatives effectively inhibited tumor growth in animal models by targeting specific molecular pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.